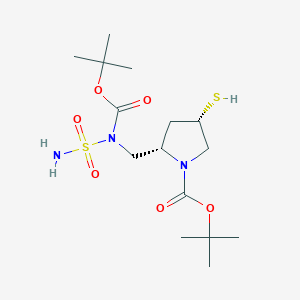
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, also known as DEIP, is a chemical compound that has been widely used in scientific research. DEIP is a pyrazine derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the cell. This mechanism of action has been shown to be responsible for (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine's anxiolytic and anticonvulsant properties.
Effets Biochimiques Et Physiologiques
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to have various biochemical and physiological effects. It has been reported to reduce the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and memory formation. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been shown to reduce the levels of reactive oxygen species (ROS), which are molecules that can cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine is also relatively stable and easy to handle, making it suitable for use in various experimental protocols. However, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine, and appropriate safety measures should be implemented.
Orientations Futures
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has shown promising results in various fields of research, and there are several future directions that could be explored. One potential direction is the development of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine-based therapeutics for various neurological disorders, including anxiety, depression, and epilepsy. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine could be used as a tool to study the role of the NMDA receptor in various physiological processes, including learning and memory, synaptic plasticity, and neuroprotection. Further research could also explore the potential of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a neuroprotective agent in various neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine involves the reaction of 2,3-dihydro-1H-pyrazine with isopropyl magnesium bromide followed by the addition of diethyl oxalate. This reaction results in the formation of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a white solid with a melting point of 85-87°C. Other methods of synthesis have been reported, including the reaction of 2,3-dihydro-1H-pyrazine with 2-bromo-2-methylpropane, which results in the formation of (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine as a yellow oil.
Applications De Recherche Scientifique
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been widely used in scientific research due to its unique properties. It has been shown to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has also been shown to have anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for various neurological disorders. Additionally, (S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine has been used as a tool to study the role of the NMDA receptor in various physiological processes.
Propriétés
Numéro CAS |
157505-98-1 |
|---|---|
Nom du produit |
(S)-3,6-Diethoxy-2-isopropyl-1,2-dihydropyrazine |
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
(2S)-3,6-diethoxy-2-propan-2-yl-1,2-dihydropyrazine |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m0/s1 |
Clé InChI |
LRKIVDGZFSRYCX-JTQLQIEISA-N |
SMILES isomérique |
CCOC1=CN=C([C@@H](N1)C(C)C)OCC |
SMILES |
CCOC1=CN=C(C(N1)C(C)C)OCC |
SMILES canonique |
CCOC1=CN=C(C(N1)C(C)C)OCC |
Synonymes |
Pyrazine, 3,6-diethoxy-1,2-dihydro-2-(1-methylethyl)-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)



